Binding Affinity and Potency: Ki of 11 nM Against Human DPP-IV
NVP-DPP728 dihydrochloride demonstrates high-affinity binding to human DPP-IV with a reported inhibition constant (Ki) of 11 nM [1]. This value is derived from detailed enzyme kinetic studies, which also characterized the compound as a slow-binding inhibitor with a two-step mechanism [1]. While comparative Ki values for clinically approved DPP-IV inhibitors like sitagliptin are reported in the range of 18-19 nM [2], NVP-DPP728's affinity provides a benchmark for in vitro potency in research applications [1].
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Sitagliptin: 18-19 nM [2] |
| Quantified Difference | NVP-DPP728 exhibits ~1.6-1.7-fold higher affinity than sitagliptin |
| Conditions | Human DPP-IV amidolytic activity assay [1] |
Why This Matters
A defined, low Ki value ensures consistent and potent enzyme inhibition in vitro, allowing for lower compound concentrations in assays and reducing the risk of off-target activities related to high dosing.
- [1] Hughes TE, Mone MD, Russell ME, Weldon SC, Villhauer EB. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. Biochemistry. 1999 Sep 7;38(36):11597-603. View Source
- [2] Kim D, Wang L, Beconi M, Eiermann GJ, Fisher MH, He H, et al. (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. J Med Chem. 2005 Jan 13;48(1):141-51. View Source
